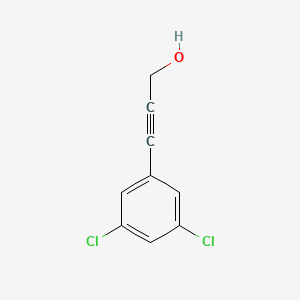

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97%

Übersicht

Beschreibung

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% is an organic compound with a molecular formula of C9H7Cl2O. It is a colorless liquid with a boiling point of 221°C, a melting point of -53°C and a density of 1.3 g/cm3. It is soluble in most organic solvents and is used in a variety of industrial and scientific applications.

Wirkmechanismus

Target of Action

The primary target of 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol is Transthyretin (TTR) . TTR is a protein that transports the retinol-binding protein–vitamin A complex and is a minor transporter of thyroxine in blood .

Mode of Action

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, also known as Tafamidis , binds with high affinity and selectivity to TTR . It kinetically stabilizes the tetramer structure of TTR, slowing monomer formation, misfolding, and amyloidogenesis .

Biochemical Pathways

The compound affects the amyloidogenic pathway . By stabilizing the TTR tetramer, it prevents the dissociation and misfolding of TTR monomers, thereby inhibiting the formation of amyloid fibrils .

Result of Action

The stabilization of TTR by 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol slows the progression of peripheral neurologic impairment in patients with TTR familial amyloid polyneuropathy . It also preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .

Action Environment

It is generally understood that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a compound .

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% has several advantages for use in laboratory experiments. It is relatively stable and has a low volatility, making it suitable for use in a wide range of experiments. In addition, it is soluble in most organic solvents, which allows for easy handling and storage. The compound is also relatively inexpensive, making it a cost-effective choice for many laboratory experiments.

However, there are some limitations to the use of 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound can react with other compounds, and the reaction products may be toxic or hazardous.

Zukünftige Richtungen

The potential applications of 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% are vast and the compound has the potential to be used in a variety of fields. It could be used in the development of new drugs, in the synthesis of polymers materials, and in the study of enzyme kinetics. In addition, the compound could be used to study the biochemical and physiological effects of other compounds, and to develop new methods for the synthesis of natural products. Finally, the compound could be used to develop new methods for the analysis of complex organic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% is a useful compound for scientific research. It has been used in a variety of studies, including the synthesis of various natural products, the development of new drugs, and the study of enzyme kinetics. It has also been used as a starting material for the synthesis of a variety of other compounds, including polymers materials, pharmaceuticals, and dyes.

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGNSGMKERDLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290644 | |

| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220707-99-3 | |

| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220707-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)